molecular formula C6H13ClN2O B6267710 rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans CAS No. 2108925-75-1

rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans

Cat. No.: B6267710
CAS No.: 2108925-75-1
M. Wt: 164.63 g/mol
InChI Key: SVGDMAWCGANMMY-TYSVMGFPSA-N
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Description

The compound “rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans” is a type of pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring structure. They are involved in many biological processes and are key building blocks in the synthesis of natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “4-methyl” indicates a methyl group attached to the 4th carbon in the ring, and the “3-carboxamide” indicates a carboxamide group attached to the 3rd carbon .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “this compound”, can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The exact reactions would depend on the specific conditions and reagents used .

Scientific Research Applications

Racemic 4-methylpyrrolidine-3-carboxamide hydrochloride has been used in a variety of scientific research experiments. It has been used as a starting material in the synthesis of a variety of compounds, including drugs and other chiral compounds. It has also been used in biochemical and physiological studies, as well as in drug design and development.

Mechanism of Action

The mechanism of action of racemic 4-methylpyrrolidine-3-carboxamide hydrochloride is not fully understood. However, it is known that the compound binds to certain proteins in the body, which can affect the activity of those proteins. This binding can lead to changes in biochemical and physiological processes, which can have both beneficial and detrimental effects.
Biochemical and Physiological Effects
Racemic 4-methylpyrrolidine-3-carboxamide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, which can lead to changes in metabolic pathways. It has also been shown to affect the activity of certain hormones, which can lead to changes in physiological processes.

Advantages and Limitations for Lab Experiments

Racemic 4-methylpyrrolidine-3-carboxamide hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also relatively stable, making it suitable for a variety of experiments. However, it can be difficult to separate the two enantiomers, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of racemic 4-methylpyrrolidine-3-carboxamide hydrochloride in scientific research. One potential direction is the use of the compound in drug design and development. Another potential direction is the use of the compound in biochemical and physiological studies, as it can be used to study the effects of certain hormones and enzymes. Additionally, the compound could be used to synthesize other chiral compounds, which could be used in a variety of experiments. Finally, the compound could be used to study the effects of chirality on biochemical and physiological processes.

Synthesis Methods

The synthesis of racemic 4-methylpyrrolidine-3-carboxamide hydrochloride involves the reaction of 4-methylpyrrolidine-3-carboxylic acid with hydrochloric acid. This reaction is catalyzed by a strong acid, such as sulfuric acid. The product of this reaction is racemic 4-methylpyrrolidine-3-carboxamide hydrochloride, which can be purified by recrystallization.

Safety and Hazards

The safety and hazards associated with “rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans” would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on handling, storage, and emergencies .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methylpyrrolidin-3-one", "L-alanine", "HCl", "NaOH", "NaBH4", "NaNO2", "H2SO4", "NaHCO3", "EtOH", "H2O" ], "Reaction": [ "Step 1: Conversion of 4-methylpyrrolidin-3-one to 4-methylpyrrolidine-3-carboxylic acid", "React 4-methylpyrrolidin-3-one with NaBH4 and H2O in EtOH to obtain 4-methylpyrrolidine-3-carboxylic acid", "Step 2: Conversion of 4-methylpyrrolidine-3-carboxylic acid to rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide", "React 4-methylpyrrolidine-3-carboxylic acid with L-alanine in H2O and HCl to obtain rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide", "Step 3: Conversion of rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide to rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans", "React rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide with NaNO2 and H2SO4 in H2O to obtain the diazonium salt", "Add NaHCO3 to the diazonium salt to obtain the trans isomer of rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride" ] }

2108925-75-1

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

(3S,4S)-4-methylpyrrolidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c1-4-2-8-3-5(4)6(7)9;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H/t4-,5-;/m1./s1

InChI Key

SVGDMAWCGANMMY-TYSVMGFPSA-N

Isomeric SMILES

C[C@@H]1CNC[C@H]1C(=O)N.Cl

Canonical SMILES

CC1CNCC1C(=O)N.Cl

Purity

95

Origin of Product

United States

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